1,4-Dioxaspiro[4.5]decan-8-yl benzoate
Description
Significance of Spirocyclic Structures in Organic Chemistry
Spirocyclic compounds, featuring two or more rings linked by a single common atom, are of considerable interest in organic chemistry. Their rigid and well-defined three-dimensional geometries allow for precise spatial arrangement of functional groups. This structural characteristic is highly valuable in fields such as drug discovery, where specific molecular shapes are often required for effective interaction with biological targets. Furthermore, the inherent chirality of many spirocyclic systems makes them attractive targets in asymmetric synthesis.
Overview of Dioxaspiro[4.5]decane as a Versatile Synthetic Platform
The 1,4-dioxaspiro[4.5]decane framework is a key building block in the synthesis of numerous organic compounds. A prominent precursor, 1,4-dioxaspiro[4.5]decan-8-one, serves as a valuable bifunctional synthetic intermediate. researchgate.net This ketone can be synthesized through various methods, including the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution. researchgate.net The presence of both a protected ketone and a reactive site on the cyclohexane (B81311) ring allows for a range of chemical modifications, leading to the creation of diverse molecular architectures. This versatility has led to its use in the synthesis of pharmaceutical intermediates and other specialized organic chemicals. researchgate.net
Scope of Academic Research on 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate (B1203000)
While the parent 1,4-dioxaspiro[4.5]decane scaffold and its ketone derivative have been subjects of synthetic studies, dedicated academic research focusing solely on 1,4-Dioxaspiro[4.5]decan-8-yl benzoate is limited. Much of the available information is found in chemical supplier catalogs and databases. However, by examining the chemistry of its precursors, 1,4-dioxaspiro[4.5]decan-8-one and 1,4-dioxaspiro[4.5]decan-8-ol, a scientific understanding of the benzoate derivative can be constructed.
Chemical Properties and Synthesis
The synthesis of this compound logically proceeds from its corresponding alcohol, 1,4-dioxaspiro[4.5]decan-8-ol. This precursor is obtained by the reduction of 1,4-dioxaspiro[4.5]decan-8-one. The subsequent esterification with a benzoyl group yields the target compound.
A plausible synthetic route involves the reaction of 1,4-dioxaspiro[4.5]decan-8-ol with benzoyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1,4-Dioxaspiro[4.5]decan-8-one | C₈H₁₂O₃ | 156.18 | 4746-97-8 |
| 1,4-Dioxaspiro[4.5]decan-8-ol | C₈H₁₄O₃ | 158.19 | 22428-87-1 |
| This compound | C₁₅H₁₈O₄ | 262.30 | 76297-05-7 |
Detailed Research Findings
Specific, in-depth research on the applications and biological activity of this compound is not extensively documented in publicly available literature. However, the structural motifs present in the molecule suggest potential areas of scientific interest. The spiro-ketal portion is a common feature in natural products and pharmaceutically active compounds. The benzoate group can influence the molecule's lipophilicity and its potential interactions with biological systems.
Further research would be necessary to fully elucidate the chemical reactivity, spectroscopic properties, and potential applications of this compound.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-yl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c16-14(12-4-2-1-3-5-12)19-13-6-8-15(9-7-13)17-10-11-18-15/h1-5,13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAUAEPRQAYAIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC(=O)C3=CC=CC=C3)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the 1,4 Dioxaspiro 4.5 Decan 8 One Precursor
Conventional Ketalization Reactions for Spiroketal Formation
Conventional methods for forming the spiroketal structure of 1,4-Dioxaspiro[4.5]decan-8-one typically involve the direct reaction of a ketone with a diol under acidic conditions.
The formation of an acetal (B89532) from a ketone and an alcohol is an acid-catalyzed process. vaia.com In the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, this involves the reaction of 1,4-cyclohexanedione (B43130) with ethylene (B1197577) glycol. The mechanism proceeds via the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol. Subsequent proton transfer and elimination of a water molecule generate a highly reactive oxocarbenium ion. The second hydroxyl group of the ethylene glycol then attacks this intermediate, and a final deprotonation step yields the stable cyclic ketal structure. vaia.com A common acid catalyst used for such transformations is p-toluenesulfonic acid. google.com This equilibrium-driven reaction often requires the removal of water to drive the process to completion.
Advanced and Catalytic Synthetic Approaches
To improve efficiency, yield, and environmental friendliness, several advanced synthetic methods have been developed. These include the use of non-conventional energy sources like microwaves and ultrasound, as well as highly selective catalytic systems.
Microwave-assisted organic synthesis (MAOS) is a "green" technology known for accelerating organic reactions, often leading to higher yields and selectivity with reduced side products. scielo.org.mx Ionic liquids (ILs) are considered environmentally friendly solvents and catalysts due to their low vapor pressure, thermal stability, and non-flammability. scielo.org.mxbiotechjournal.in The combination of microwave irradiation and ionic liquids creates a synergistic effect, as the ionic nature of ILs allows for very effective coupling with microwave energy. scielo.org.mxdntb.gov.ua
A high-yield synthesis of 1,4-Dioxaspiro[4.5]decan-8-one has been reported using the ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) as a catalyst. chemicalbook.com In this process, dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate is reacted with ethylene glycol in the presence of the ionic liquid and 1-ethylimidazole (B1293685) tetrafluoroborate. chemicalbook.com The reaction is heated conventionally to 110-132°C for 5.5 hours. chemicalbook.com After extraction and purification, the final product is obtained with a high purity of 99.72% and a mass yield of 97.80%. chemicalbook.com The use of microwave heating in conjunction with this ionic liquid system could potentially reduce the reaction time significantly while maintaining high yields, consistent with the known benefits of MAOS. scielo.org.mxresearchgate.net
| Reactants | Catalyst System | Temperature | Time | Yield | Purity |
| Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, Ethylene Glycol | 1-butyl-3-methylimidazolium hydrogen sulfate, 1-ethylimidazolium tetrafluoroborate | 110-132°C | 5.5 h | 97.80% | 99.72% |
Table 1: Research findings for the ionic liquid-catalyzed synthesis of 1,4-Dioxaspiro[4.5]decan-8-one. chemicalbook.com
Sonochemistry utilizes high-intensity ultrasound radiation (20 kHz–10 MHz) to drive chemical reactions. wikipedia.org The underlying principle is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized "hot spots" with extremely high temperatures (up to 25,000 K) and pressures. wikipedia.org This energy promotes chemical reactions and is considered a green chemistry approach as it can reduce reaction times and avoid the need for harsh reagents. jddtonline.infomdpi.comucl.ac.uknih.gov
While a direct sonochemical synthesis for 1,4-Dioxaspiro[4.5]decan-8-one is not detailed in the provided sources, a related process has been successfully used to synthesize other 1,4-dioxaspiro compounds. For instance, methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate was synthesized from methyl 9,10-dihydroxyoctadecanoate and cyclohexanone (B45756) using a sonochemical method in the presence of a montmorillonite (B579905) KSF catalyst, achieving a 45.12% yield. researchgate.net This demonstrates the applicability of sonochemical methods for forming the dioxaspiro[4.5]decane skeleton, suggesting it as a viable, energy-efficient route for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one. researchgate.net
An alternative and highly efficient route to 1,4-Dioxaspiro[4.5]decan-8-one involves the selective partial hydrolysis (or deketalization) of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, also known as 1,4-cyclohexanedione bis(ethylene ketal). researchgate.netnist.gov This starting material has both carbonyl groups of the original 1,4-cyclohexanedione protected as ketals.
Researchers have developed a method using a dilute acidic solution to selectively remove one of the two ketal protecting groups. researchgate.net Acetic acid (HAc) was identified as an effective catalyst for this selective transformation. researchgate.net The reaction involves stirring the bis(ketal) in a mixture of acetic acid and water. google.comresearchgate.net This approach avoids the complexities of direct selective ketalization of 1,4-cyclohexanedione, which can often lead to a mixture of the starting material, the desired monoketal, and the undesired bisketal.
Optimization of Reaction Conditions for Precursor Synthesis
Optimizing reaction conditions is critical for maximizing yield and purity while minimizing reaction time and cost. For the selective deketalization synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a systematic study was conducted to determine the optimal conditions. researchgate.net
The study compared the preparing method proposed by literature with an optimized set of conditions. The key parameters adjusted were reaction temperature, the volume ratio of acetic acid to water (HAc/H₂O), and the concentration of the reactant. The optimized conditions were found to be a reaction temperature of 65°C, a HAc/H₂O volume ratio of 5:1, and a reactant concentration of 0.5 g·mL⁻¹. Under these optimized conditions, the chromatographic yield of 1,4-Dioxaspiro[4.5]decan-8-one was increased to 80% from 65%, and the reaction time was dramatically reduced from 15 hours to just 11 minutes. researchgate.net
| Condition | Literature Method | Optimized Method |
| Yield | 65% | 80% |
| Reaction Time | 15 hours | 11 minutes |
| Temperature | Not specified | 65°C |
| Catalyst System | Acidic solution | HAc/H₂O (5:1 v/v) |
| Concentration | Not specified | 0.5 g·mL⁻¹ |
Table 2: Comparison of literature vs. optimized reaction conditions for the selective deketalization synthesis of 1,4-Dioxaspiro[4.5]decan-8-one. researchgate.net
Similarly, the detailed procedure for the ionic liquid-catalyzed synthesis represents an optimized process, achieving a 97.80% mass yield with high purity after a 5.5-hour reaction at 110-132°C, followed by a specific extraction and crystallization protocol. chemicalbook.com
Synthesis and Derivatization Pathways to 1,4 Dioxaspiro 4.5 Decan 8 Yl Benzoate
Preparation of 1,4-Dioxaspiro[4.5]decan-8-ol (Alcohol Precursor)
The immediate precursor to the target benzoate (B1203000) ester is the corresponding alcohol, 1,4-dioxaspiro[4.5]decan-8-ol. This key intermediate is most commonly synthesized via the reduction of the ketone, 1,4-dioxaspiro[4.5]decan-8-one.
Reductive Transformations of 1,4-Dioxaspiro[4.5]decan-8-one
The conversion of 1,4-dioxaspiro[4.5]decan-8-one to 1,4-dioxaspiro[4.5]decan-8-ol is a standard reductive transformation in organic synthesis. A widely employed and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄), typically in a protic solvent such as methanol (B129727) (MeOH).
The general procedure involves dissolving the ketone in methanol, followed by the gradual addition of sodium borohydride at a controlled temperature, often starting at 0°C and allowing the reaction to warm to room temperature. The borohydride anion (BH₄⁻) acts as a source of hydride (H⁻), which attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of an intermediate alkoxide. Subsequent workup with an aqueous solution quenches the reaction and protonates the alkoxide to yield the desired alcohol. This method is favored for its operational simplicity and the high yields it typically affords.
Alternative reducing agents can also be employed, and the choice of reagent can influence the stereochemical outcome of the reaction, as discussed in the following section.
Stereochemical Considerations in Alcohol Formation
The reduction of the prochiral 1,4-dioxaspiro[4.5]decan-8-one can result in the formation of two stereoisomers: the axial and equatorial alcohols. The stereoselectivity of this reduction is influenced by the steric environment of the carbonyl group and the nature of the reducing agent.
Standard reduction with sodium borohydride in methanol generally leads to a mixture of the axial and equatorial isomers, with the equatorial alcohol often being the major product due to the preferential axial attack of the hydride on the cyclohexanone (B45756) ring. This preference is attributed to the steric hindrance posed by the axial hydrogens at the C-6 and C-10 positions, which disfavors the equatorial approach of the nucleophile.
For enhanced stereoselectivity, modified reduction protocols can be employed. The Luche reduction, which utilizes sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃), is known to significantly enhance the formation of the equatorial alcohol. researchgate.netnih.gov The cerium ion coordinates with the carbonyl oxygen, increasing its electrophilicity and facilitating the axial attack of the hydride. This method can be pivotal when a specific stereoisomer of the alcohol is desired for subsequent reactions. The choice of reduction conditions is therefore a critical parameter in controlling the stereochemistry of the resulting 1,4-dioxaspiro[4.5]decan-8-ol.
Esterification Chemistry of 1,4-Dioxaspiro[4.5]decan-8-ol with Benzoic Acid Derivatives
The final step in the synthesis of 1,4-dioxaspiro[4.5]decan-8-yl benzoate is the esterification of the precursor alcohol with benzoic acid or one of its activated derivatives. Several standard esterification protocols can be applied to achieve this transformation.
General Esterification Protocols
A variety of well-established esterification methods are applicable for the synthesis of this compound. The choice of method often depends on the scale of the reaction, the desired purity of the product, and the stereochemistry of the starting alcohol.
Steglich Esterification: This method is particularly useful for the esterification of sterically hindered alcohols under mild conditions. nih.govorganic-chemistry.org The reaction typically involves the use of a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The carbodiimide activates the carboxylic acid, facilitating its reaction with the alcohol.
Yamaguchi Esterification: For cases where steric hindrance is a significant challenge, the Yamaguchi esterification offers a powerful alternative. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net This protocol involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which then reacts with the alcohol in the presence of a stoichiometric amount of DMAP. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net This method is known for its high yields and applicability to a wide range of substrates. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net
Mitsunobu Reaction: The Mitsunobu reaction provides a route to the ester with inversion of stereochemistry at the alcohol's chiral center. nih.govbeilstein-journals.orgresearchgate.net This reaction employs a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The alcohol is activated by the reagents, allowing for nucleophilic attack by the carboxylate. This method is particularly valuable when a specific stereoisomer of the final ester is required that is opposite to that obtained from the direct esterification of the available alcohol stereoisomer.
The selection of the appropriate esterification protocol is guided by the specific requirements of the synthesis, including the desired stereochemical outcome and the need for mild reaction conditions.
Specific Benzoate Formation Examples from Spiro Compounds
While specific literature detailing the synthesis of this compound is not abundant, the general applicability of the aforementioned esterification methods to cyclic and spirocyclic alcohols is well-documented. For instance, the synthesis of various ester derivatives from spiro compounds often employs conditions analogous to those described above. The principles of activating the carboxylic acid or the alcohol to facilitate the formation of the ester bond are fundamental and broadly applicable.
Alternative Synthetic Routes to this compound
Currently, the most direct and widely recognized synthetic pathway to this compound proceeds through the esterification of 1,4-dioxaspiro[4.5]decan-8-ol. Alternative routes that bypass this key intermediate are not prominently described in the chemical literature. The modularity and efficiency of the two-step sequence involving reduction of the ketone followed by esterification of the resulting alcohol make it the preferred and most logical synthetic strategy. Future research may uncover novel synthetic methodologies, but the current state of the art relies on this established pathway.
Enantioselective Synthesis and Resolution Strategies for Chiral Benzoate Derivatives
The synthesis of enantiomerically pure derivatives of this compound is pivotal for applications where stereochemistry is critical. The chirality in this molecule is centered at the C-8 position of the spiro-cyclohexane ring. Achieving high enantiopurity of the benzoate ester is primarily dependent on obtaining the precursor, (R)- or (S)-1,4-dioxaspiro[4.5]decan-8-ol, in an optically active form. The subsequent benzoylation of the chiral alcohol is a standard esterification reaction that typically proceeds without affecting the stereocenter. Two principal strategies are employed to access these chiral building blocks: direct enantioselective synthesis of the alcohol and resolution of a racemic mixture of the alcohol.
Enantioselective Synthesis via Asymmetric Hydrogenation
A prominent strategy for the direct synthesis of chiral 1,4-dioxaspiro[4.5]decan-8-ol involves the asymmetric hydrogenation of the prochiral ketone, 1,4-dioxaspiro[4.5]decan-8-one. This approach utilizes chiral catalysts to stereoselectively deliver a hydride to one face of the carbonyl group, yielding one enantiomer of the alcohol in excess.
Detailed research in the field of asymmetric catalysis has demonstrated the efficacy of ruthenium-based catalysts for the hydrogenation of cyclic ketones. For instance, a highly effective method has been developed for the asymmetric hydrogenation of racemic α-aryl cyclohexanones that bear a β-monoethylene ketal group, a structure closely related to 1,4-dioxaspiro[4.5]decan-8-one. researchgate.netnih.gov This reaction proceeds via a dynamic kinetic resolution, yielding functionalized β-aryl cyclohexanols with excellent enantioselectivity (up to 99% ee). researchgate.netnih.gov The success of this methodology suggests its applicability to the unsubstituted 1,4-dioxaspiro[4.5]decan-8-one.
The key to this transformation is the use of a chiral spiro ruthenium catalyst. researchgate.netnih.gov The reaction conditions typically involve the use of hydrogen gas or a hydrogen donor in a suitable solvent. The choice of chiral ligand on the metal center is crucial for achieving high enantioselectivity.
| Catalyst Type | Substrate | Key Features | Reported Enantiomeric Excess (ee) |
| Chiral Spiro Ruthenium Catalyst | Racemic 6-Aryl-1,4-dioxaspiro[4.5]decan-7-ones | Dynamic Kinetic Resolution | Up to 99% |
Resolution Strategies for Racemic 1,4-Dioxaspiro[4.5]decan-8-ol
An alternative to direct asymmetric synthesis is the resolution of a racemic mixture of 1,4-dioxaspiro[4.5]decan-8-ol. This can be achieved through enzymatic kinetic resolution or classical chemical resolution.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and widely used technique for separating enantiomers of chiral alcohols. jocpr.commdpi.com This method relies on the stereoselective acylation or deacylation of the alcohol, catalyzed by an enzyme, typically a lipase (B570770). jocpr.commdpi.com In the case of racemic 1,4-dioxaspiro[4.5]decan-8-ol, a lipase can selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other (the S-enantiomer). mdpi.com
This results in a mixture of the acylated R-enantiomer and the unreacted S-enantiomer of the alcohol. These two compounds have different functional groups and can be readily separated by standard chromatographic techniques. Subsequent hydrolysis of the ester provides the enantiopure R-alcohol. Lipases such as those from Pseudomonas cepacia and Candida antarctica are commonly employed for such resolutions. mdpi.com
The efficiency of the resolution is determined by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values (typically >100) are desirable for achieving high enantiomeric excess for both the remaining starting material and the product. mdpi.com
| Resolution Method | Key Reagents | Principle | Potential Outcome |
| Enzymatic Kinetic Resolution | Lipase (e.g., from Pseudomonas cepacia), Acyl donor (e.g., vinyl acetate) | Selective acylation of one enantiomer of the racemic alcohol. | Separation of the acylated enantiomer from the unreacted enantiomer. |
Classical Chemical Resolution
Classical resolution involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.org
For a racemic mixture of 1,4-dioxaspiro[4.5]decan-8-ol, a suitable chiral resolving agent would be a chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.org The reaction would form two diastereomeric esters. After separation of the diastereomers, the chiral auxiliary is cleaved to yield the individual enantiomers of the alcohol. This method, while effective, can be more laborious than enzymatic resolution. wikipedia.org
Once the enantiomerically enriched or pure 1,4-dioxaspiro[4.5]decan-8-ol is obtained by either of these methods, it can be converted to the corresponding benzoate ester through standard esterification procedures, such as reaction with benzoyl chloride in the presence of a base like pyridine. This final step typically proceeds with retention of the stereochemical integrity at the C-8 position.
Structural Elucidation and Spectroscopic Characterization of 1,4 Dioxaspiro 4.5 Decan 8 Yl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the connectivity and chemical environment of each atom in 1,4-Dioxaspiro[4.5]decan-8-yl benzoate (B1203000).
The ¹H NMR spectrum of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate is expected to show distinct signals corresponding to the protons of the benzoate ring and the spiroketal portion.
The aromatic protons of the benzoate group typically appear in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring's π-electron system. The protons ortho to the carbonyl group (H-2' and H-6') are expected to resonate at a lower field (approximately 7.9-8.1 ppm) compared to the meta (H-3' and H-5') and para (H-4') protons, which would appear around 7.4-7.6 ppm. researchgate.netnih.gov
The proton on the carbon bearing the benzoate group (H-8) in the spiroketal ring is anticipated to be a multiplet in the range of 4.9-5.2 ppm, shifted downfield by the adjacent electron-withdrawing oxygen atom of the ester. The four protons of the ethylene (B1197577) glycol ketal (the dioxolane ring) would likely produce a singlet or a narrow multiplet around 3.9-4.0 ppm. The remaining eight protons on the cyclohexane (B81311) ring of the spiroketal moiety are expected to appear as a series of complex multiplets in the upfield region, typically between 1.5 and 2.2 ppm.
Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-2', H-6' (Aromatic) | 7.9 - 8.1 | Doublet (d) |
| H-3', H-5' (Aromatic) | 7.4 - 7.6 | Triplet (t) |
| H-4' (Aromatic) | 7.4 - 7.6 | Triplet (t) |
| H-8 (Cyclohexane) | 4.9 - 5.2 | Multiplet (m) |
| -O-CH₂-CH₂-O- | 3.9 - 4.0 | Singlet (s) or Multiplet (m) |
| Cyclohexane Protons | 1.5 - 2.2 | Multiplets (m) |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, characteristic signals are expected for the carbonyl carbon, aromatic carbons, and the carbons of the spiroketal structure.
The carbonyl carbon of the benzoate ester is the most deshielded and is expected to appear at approximately 165-167 ppm. docbrown.info The aromatic carbons will resonate in the 128-134 ppm range. The carbon attached to the ester group (ipso-carbon, C-1') is expected around 130 ppm, while the other aromatic carbons will show distinct signals based on their position relative to the carbonyl group. fiu.edu
Within the spiroketal moiety, the spiro carbon (C-5) is a quaternary carbon and is anticipated to have a chemical shift in the range of 108-110 ppm. The carbon atom bonded to the ester oxygen (C-8) would be found around 70-75 ppm. The carbons of the ethylene ketal (-O-CH₂-CH₂-O-) are expected at approximately 64-65 ppm. docbrown.info The remaining methylene (B1212753) carbons of the cyclohexane ring will appear further upfield, typically between 25 and 40 ppm.
Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyl) | 165 - 167 |
| C-4' (Aromatic) | 133 - 134 |
| C-1' (Aromatic, ipso) | 129 - 131 |
| C-2', C-6' (Aromatic) | 129 - 130 |
| C-3', C-5' (Aromatic) | 128 - 129 |
| C-5 (Spiro Carbon) | 108 - 110 |
| C-8 (Cyclohexane) | 70 - 75 |
| -O-CH₂-CH₂-O- | 64 - 65 |
| Cyclohexane Carbons | 25 - 40 |
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, advanced multidimensional NMR techniques would be employed.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the cyclohexane ring and the aromatic system.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the benzoate group and the spiroketal ring, for instance, by observing a correlation between the H-8 proton and the carbonyl carbon (C=O) of the benzoate.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to be dominated by strong absorptions characteristic of the ester functional group. A very strong and sharp band corresponding to the carbonyl (C=O) stretch of the aromatic ester is anticipated in the region of 1715-1730 cm⁻¹. spectroscopyonline.comorgchemboulder.com This position is at a slightly lower wavenumber compared to aliphatic esters due to conjugation with the aromatic ring. orgchemboulder.com
Other key absorptions include those for the C-O stretching vibrations of the ester group, which typically appear as two strong bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com Specifically, the C-C-O stretch is expected between 1310-1250 cm⁻¹ and the O-C-C stretch between 1130-1100 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the spiroketal ring will appear just below 3000 cm⁻¹. Aromatic C=C in-ring stretching vibrations will show bands of variable intensity in the 1600-1450 cm⁻¹ region. libretexts.org
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2990 - 2850 | Medium |
| Ester C=O Stretch | 1730 - 1715 | Very Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| Ester C-C-O Stretch | 1310 - 1250 | Strong |
| Ester O-C-C Stretch | 1130 - 1100 | Strong |
Raman spectroscopy, being complementary to IR, would provide further structural information. The C=O stretch of the ester group, while strong in the IR, is also expected to give a distinct and intense band in the Raman spectrum, typically around 1720-1740 cm⁻¹. researchgate.net Aromatic ring vibrations, particularly the ring "breathing" mode around 1000 cm⁻¹, often produce a strong and sharp signal in Raman spectra, which can be a characteristic feature. proquest.com The symmetric C-O-C stretching of the ketal group and various C-C stretching and C-H bending vibrations of the aliphatic rings would also be observable, although likely with lower intensity compared to the aromatic and carbonyl signals. ias.ac.in
Expected Raman Shifts
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Ester C=O Stretch | 1740 - 1720 | Strong |
| Aromatic Ring Breathing | ~1600 & ~1000 | Strong |
| Aliphatic C-H Bending | 1470 - 1440 | Medium |
| Ester C-O Stretch | 1300 - 1100 | Medium |
| Aliphatic C-C Stretch | 1100 - 800 | Weak-Medium |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would confirm the molecular ion peak and provide insights into the stability of the spirocyclic and benzoate moieties.
While specific experimental mass spectral data for this compound is not widely published, the expected fragmentation patterns can be predicted based on the known behavior of related structures. The molecular weight of this compound is 262.31 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+) at m/z 262.
Key fragmentation pathways would likely involve:
Loss of the benzoate group: Cleavage of the ester linkage could result in a fragment corresponding to the 1,4-Dioxaspiro[4.5]decan-8-yl cation.
Formation of the benzoyl cation: A prominent peak at m/z 105, corresponding to the [C6H5CO]+ ion, is a characteristic feature in the mass spectra of benzoate esters.
Fragmentation of the spirocyclic ring: The 1,4-dioxaspiro[4.5]decane ring system can undergo characteristic cleavages, including retro-Diels-Alder type reactions or loss of ethylene oxide fragments.
Analysis of the precursor, 1,4-Dioxaspiro[4.5]decan-8-one, shows characteristic fragmentation patterns that help in understanding the behavior of the spirocyclic core under mass spectrometric conditions. chemicalbook.com
Table 1: Predicted Mass Spectrometry Data for this compound
| Property | Predicted Value |
| Molecular Formula | C15H18O4 |
| Molecular Weight | 262.31 g/mol |
| Predicted Molecular Ion (M+) | m/z 262 |
| Key Predicted Fragments | m/z 105 (Benzoyl cation) |
X-ray Crystallography for Stereochemical Assignment and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the stereochemistry and conformation of this compound.
A crystallographic study would reveal:
The conformation of the cyclohexane ring: Whether it adopts a chair, boat, or twist-boat conformation.
The orientation of the benzoate group: The dihedral angles defining the position of the benzoate substituent relative to the spirocyclic ring system.
The geometry of the dioxolane ring: Typically an envelope or twist conformation.
Intermolecular interactions: The packing of the molecules in the crystal lattice, governed by forces such as van der Waals interactions and potential weak hydrogen bonds.
While a specific crystal structure for this compound is not publicly available, X-ray diffraction studies on similarly complex spirocyclic systems are crucial for confirming stereochemical outcomes of synthetic routes.
Chromatographic Separation and Purity Analysis
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthetic compounds like this compound.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For this compound, GC can be used to monitor the progress of its synthesis and to determine its purity. The choice of a suitable capillary column, typically with a non-polar or medium-polarity stationary phase, is critical for achieving good separation.
In the synthesis of related compounds, such as 1,4-Dioxaspiro[4.5]decan-8-one, GC is routinely used to assess the purity of the product. chemicalbook.com For instance, purities of 99.28% and 99.72% have been reported for this precursor, demonstrating the effectiveness of GC in quality control. chemicalbook.com The retention time of this compound would be influenced by its volatility and its interaction with the stationary phase of the column.
Table 2: Typical Gas Chromatography Parameters for Analysis of Related Spirocyclic Compounds
| Parameter | Typical Value/Condition |
| Column Type | Capillary column (e.g., DB-5, HP-5MS) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-performance liquid chromatography is a versatile technique for the purification and analysis of a wide range of organic compounds, particularly those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC would be a suitable method for purity assessment.
A typical HPLC setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The UV detector would be set to a wavelength where the benzoate chromophore exhibits strong absorbance. While specific HPLC methods for this compound are not detailed in the literature, methods for analogous aromatic esters are well-established. In the purification of similar complex molecules, reversed-phase semi-preparative HPLC is often employed. nih.gov
Table 3: General High-Performance Liquid Chromatography Parameters for Analysis
| Parameter | Typical Value/Condition |
| Column Type | Reversed-phase (e.g., C18, C8) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (monitoring at a wavelength corresponding to the benzoate chromophore) |
| Flow Rate | 0.5 - 1.5 mL/min |
Column chromatography, including its more rapid variant, flash chromatography, is the primary method for the purification of this compound on a preparative scale following its synthesis. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel.
The choice of eluent (mobile phase) is crucial for effective separation. A solvent system of increasing polarity, such as a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is commonly used. The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. For the purification of the precursor 1,4-Cyclohexanedione (B43130) monoethylene glycol ketal, a column of silica gel with heptane (B126788) as the eluent has been utilized. chemicalbook.com
Table 4: Typical Column Chromatography Parameters for Purification
| Parameter | Typical Value/Condition |
| Stationary Phase | Silica gel (e.g., 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient, or similar solvent system |
| Loading Method | Dry or wet loading |
| Fraction Collection | Manual or automated |
Chemical Reactivity and Derivatization of 1,4 Dioxaspiro 4.5 Decan 8 Yl Benzoate
Reactions Involving the Benzoate (B1203000) Ester Moiety
The benzoate ester group is a key site for chemical modification, susceptible to cleavage and transformation under various conditions.
The ester linkage in 1,4-Dioxaspiro[4.5]decan-8-yl benzoate can be cleaved through hydrolysis, a reaction that can be promoted by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and water, the ester undergoes hydrolysis to yield benzoic acid and 1,4-Dioxaspiro[4.5]decan-8-ol. This reaction is reversible, and its equilibrium position is dictated by the concentrations of reactants and products. libretexts.orglibretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Base-Promoted Hydrolysis (Saponification): Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521), the ester is irreversibly hydrolyzed. masterorganicchemistry.com The reaction yields the salt of the carboxylic acid (sodium benzoate) and 1,4-Dioxaspiro[4.5]decan-8-ol. libretexts.org This process, known as saponification, proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The resulting carboxylic acid is deprotonated by the base, driving the reaction to completion.
Transesterification: This process converts one ester into another by reacting it with an alcohol, and it can be catalyzed by either an acid or a base. ucla.edu For example, reacting this compound with an excess of methanol (B129727) in the presence of an acid catalyst would produce methyl benzoate and 1,4-Dioxaspiro[4.5]decan-8-ol. wikipedia.org Using a large excess of the new alcohol shifts the equilibrium toward the desired product. ucla.edu
| Reaction Type | Typical Reagents | Products | Key Characteristics |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.) | Benzoic acid, 1,4-Dioxaspiro[4.5]decan-8-ol | Reversible reaction; equilibrium driven. |
| Base-Promoted Hydrolysis | NaOH (aq), Heat | Sodium benzoate, 1,4-Dioxaspiro[4.5]decan-8-ol | Irreversible; reaction goes to completion. |
| Transesterification | R'-OH, Acid or Base Catalyst | New benzoate ester (C₆H₅COOR'), 1,4-Dioxaspiro[4.5]decan-8-ol | Reversible; requires excess of the new alcohol. |
Ester pyrolysis is a gas-phase elimination reaction that occurs at high temperatures in the absence of other reagents. wikipedia.org This reaction requires the ester to have a hydrogen atom on the carbon that is beta to the alcohol oxygen. The pyrolysis of this compound is an example of a syn-elimination (Eᵢ mechanism), proceeding through a cyclic six-membered transition state. organic-chemistry.org The reaction results in the formation of benzoic acid and an alkene. wikipedia.org For this specific compound, the products would be benzoic acid and 1,4-dioxaspiro[4.5]dec-7-ene. This intramolecular process is a key method for generating alkenes from alcohols without the use of strong acids or bases. cdnsciencepub.com
Stereoselective Reactions and Asymmetric Transformations
The structure of 1,4-Dioxaspiro[4..5]decan-8-yl benzoate presents opportunities for stereocontrolled synthesis. While the spiro carbon itself is not a stereocenter, the C-8 carbon atom, which bears the benzoate group, is a chiral center. Therefore, the compound can exist as a pair of enantiomers.
The synthesis and reactions of this molecule can be designed to favor the formation of a specific stereoisomer. numberanalytics.com
Asymmetric Synthesis: A key strategy involves the stereoselective reduction of the precursor ketone, 1,4-Dioxaspiro[4.5]decan-8-one, using chiral reducing agents (e.g., chiral borane (B79455) reagents or enzymes) to produce one enantiomer of the corresponding alcohol. Subsequent esterification of this enantiomerically pure alcohol would yield the desired enantiomer of this compound.
Diastereoselective Reactions: For derivatives of this compound that contain additional stereocenters, the existing chirality at C-8 can direct the stereochemical outcome of subsequent reactions on the cyclohexane (B81311) ring or at the ester moiety. The rigid chair conformation of the cyclohexane ring plays a crucial role, as axial and equatorial positions have distinct steric environments that can influence the approach of reagents. masterorganicchemistry.com
The development of catalytic stereoselective reactions, including domino reactions, has become a powerful tool for constructing complex spirocyclic frameworks with high levels of stereocontrol. unimi.itrawdatalibrary.netthieme-connect.comresearchgate.net Such methodologies could be adapted for the asymmetric synthesis of functionalized derivatives of this compound.
Catalytic Applications of Benzoate Derivatives
While direct use of this compound as a catalyst is not extensively documented in dedicated studies, the strategic importance of its structural components—the spiroketal scaffold and the benzoate moiety—positions its derivatives at the intersection of several modern catalytic applications. Research into related structures demonstrates that these components can play crucial roles in asymmetric catalysis and photocatalysis, highlighting the potential applications for derivatives of this compound.
The primary catalytic relevance of this compound's derivatives lies in two key areas: the use of the 1,4-dioxaspiro[4.5]decane framework as a rigid backbone for chiral ligands, and the emerging role of the benzoate group as a functional unit in photosensitization catalysis.
The Spiroketal Scaffold in Asymmetric Catalysis
The rigid, three-dimensional structure of the 1,4-dioxaspiro[4.5]decane core makes it an attractive scaffold for the design of chiral ligands used in asymmetric catalysis. By providing a well-defined spatial arrangement, this framework can effectively control the stereochemical outcome of a reaction when coordinated to a metal center.
Research has led to the development of complex chiral catalysts built upon this spirocycle. These ligands are instrumental in producing enantiomerically pure compounds, which are highly sought after in the pharmaceutical and fine chemical industries. The parent ketone, 1,4-Dioxaspiro[4.5]decan-8-one, serves as a versatile starting material for synthesizing these sophisticated catalytic tools. researchgate.net
One notable example is a chiral ammonium (B1175870) salt that incorporates the 1,4-dioxaspiro[4.5]decane unit. This derivative functions as a chiral catalyst, demonstrating the utility of the spiroketal scaffold in creating a specific chiral environment for chemical transformations. Furthermore, derivatives of the parent structure are often used as key substrates in catalytic reactions designed to produce valuable, densely functionalized chiral molecules. For instance, racemic α-aryl cyclohexanones that feature the 1,4-dioxaspiro[4.5]decane group have been effectively used in ruthenium-catalyzed asymmetric hydrogenation. acs.org This process, a dynamic kinetic resolution, yields functionalized β-aryl cyclohexanols with high levels of enantioselectivity (up to 99% ee), showcasing the importance of the spiroketal derivative in accessing valuable chiral building blocks through catalysis. acs.org
The Benzoate Moiety in Photosensitization Catalysis
Recent advancements in photoredox catalysis have identified benzoate esters as novel and effective photosensitizers. While not involving the specific this compound, studies have shown that simple molecules like methyl 4-fluorobenzoate (B1226621) can serve as a photosensitizing catalyst for challenging reactions such as C(sp³)–H fluorination. uni-regensburg.de
This discovery opens a potential application for this compound and its derivatives. The benzoyl group can act as a "photosensitization auxiliary" (PSAux), a functional handle that can be attached to a molecule to facilitate and direct light-powered reactions. uni-regensburg.de This auxiliary-based strategy has been shown to accelerate reaction rates, improve yields, and even allow reactions to proceed under air. uni-regensburg.de
Given these findings, it is plausible that the benzoate portion of this compound could be leveraged for similar photocatalytic purposes. Derivatives could be designed where the spiroketal portion provides structural control or solubility, while the benzoate moiety engages in energy transfer to promote photochemical transformations.
The table below summarizes the documented and potential catalytic applications related to the structural motifs of this compound.
Table 1: Catalytic Applications of 1,4-Dioxaspiro[4.5]decane Derivatives and Benzoate Moieties
| Catalytic Application Area | Derivative/Functional Group | Type of Catalysis | Role and Research Findings |
| Asymmetric Catalysis | 1,4-Dioxaspiro[4.5]decane Core | Chiral Ligand Synthesis | The rigid spiroketal framework is used as a scaffold to construct complex chiral ligands for asymmetric synthesis. |
| Asymmetric Hydrogenation | α-Aryl Substituted 1,4-Dioxaspiro[4.5]decan-7-ones | Ruthenium-Catalyzed Reaction | Serves as a key substrate in dynamic kinetic resolution to produce chiral β-aryl cyclohexanols with up to 99% enantiomeric excess. acs.org |
| Photocatalysis | Benzoate Esters | Photosensitization | Simple benzoate esters act as photosensitizing catalysts for C(sp³)–H fluorination. uni-regensburg.de |
| Photocatalysis | Benzoyl Group | Photosensitization Auxiliary (PSAux) | The benzoyl group can be attached to substrates to accelerate and direct photochemical reactions, improving efficiency and yield. uni-regensburg.de |
Advanced Applications in Organic Synthesis and Materials Science
1,4-Dioxaspiro[4.5]decan-8-yl Benzoate (B1203000) as a Key Building Block
1,4-Dioxaspiro[4.5]decan-8-yl benzoate serves as a pivotal precursor in multi-step synthetic sequences. The core of its utility lies in the 1,4-dioxaspiro[4.5]decane scaffold, which can be derived from the widely used intermediate 1,4-Dioxaspiro[4.5]decan-8-one. researchgate.net The benzoate group at the C8 position acts as a stable protecting group for the corresponding alcohol, allowing for selective transformations on other parts of a molecule. It can be readily hydrolyzed under basic conditions to reveal the hydroxyl group, which can then be used for further functionalization. This strategic placement of a modifiable functional group on a rigid spirocyclic frame is crucial for constructing complex molecular architectures with precise stereochemistry. nih.gov
The spiroketal unit is a common feature in a wide array of natural products known for their potent biological activities. nih.govrsc.org These molecules, often characterized by their intricate and sterically congested structures, present significant challenges to synthetic chemists. The stereocontrolled synthesis of spiroketals is a classical challenge that has spurred the development of new synthetic methodologies. nih.gov
While direct incorporation of this compound into a specific named natural product is not prominently documented, its structural motif is representative of key intermediates used in such syntheses. For example, complex polyketide natural products like Oligomycin and Ossamycin contain 6,6-spiroketal moieties. researchgate.net The synthesis of these and other complex molecules, such as those containing the 1,6-dioxaspiro[4.5]decane skeleton, often relies on building blocks that can establish the spirocyclic core early in the synthetic route. researchgate.net The 1,4-Dioxaspiro[4.5]decane framework provides a rigid and predictable conformational scaffold, essential for directing subsequent stereoselective reactions in a total synthesis campaign. nih.gov
The rigid, non-planar structure of the spiroketal is of growing interest in pharmaceutical research for developing new therapeutic agents. wikipedia.org The 1,4-dioxaspiro[4.5]decane scaffold has been successfully incorporated into compounds targeting significant biological pathways. For instance, derivatives have been synthesized and evaluated as potent ligands for various receptors. mdpi.comunimore.it
A notable application is in the development of ligands for the σ1 receptor, which is a target for imaging and treating neurological disorders and cancer. figshare.comnih.gov Research has shown that derivatives like 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane exhibit high affinity and selectivity for σ1 receptors, demonstrating the value of the spiro-scaffold in designing targeted therapeutic and diagnostic agents. nih.gov Furthermore, the related compound 1-(1,4-dioxaspiro mdpi.commdpi.comdec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine has been identified as a potent serotonin (B10506) 5-HT1A receptor agonist, a class of drugs used for treating anxiety and depression. unimore.it In these contexts, this compound serves as an ideal precursor, with the C8 position being a key point for modification to optimize ligand-receptor interactions. unimore.it
Table 1: Examples of Pharmaceutical Scaffolds Based on the 1,4-Dioxaspiro[4.5]decane Core
| Compound Class | Therapeutic Target | Significance of Spiroketal Core | Reference |
|---|---|---|---|
| Arylpiperazine derivatives | Serotonin 5-HT1A Receptor | Provides a rigid scaffold for orienting the pharmacophore, enhancing receptor binding and selectivity. | unimore.it |
| Azaspiro[4.5]decane derivatives | Sigma-1 (σ1) Receptor | Forms the core of high-affinity ligands used in PET imaging for tumors. | figshare.comnih.gov |
| Analgesic compounds | Opioid Receptors (inferred) | The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is used to prepare potent analgesics. | chemicalbook.com |
Development of Functionalized Spiroketals from the Benzoate Derivative
The true synthetic power of this compound lies in its potential for transformation into a variety of functionalized derivatives. The benzoate ester is an excellent protecting group for the C8-hydroxyl function, but it can also be a precursor to other functionalities.
Upon hydrolysis of the benzoate, the resulting alcohol, 1,4-Dioxaspiro[4.5]decan-8-ol, becomes a branching point for further synthesis. This alcohol can be converted into a better leaving group, such as a tosylate (4-methylbenzenesulfonate). nih.gov This transformation is a standard procedure in organic synthesis that opens the door to a wide range of nucleophilic substitution reactions. By reacting the tosylate with various nucleophiles (e.g., azides, cyanides, alkoxides, organometallics), chemists can introduce a diverse array of functional groups at the C8 position, thereby creating a library of novel spiroketal compounds for screening in drug discovery or materials science applications.
Applications in Liquid Crystal Synthesis
The synthesis of materials with liquid crystalline properties often requires molecules that possess a combination of a rigid core and flexible terminal chains. mdpi.com The rigid core is responsible for inducing the anisotropic ordering that defines the liquid crystal phase. Research has identified 1,4-Dioxaspiro[4.5]decan-8-one, the precursor to the title compound, as a valuable intermediate in the synthesis of liquid crystals. researchgate.net
The this compound molecule itself contains structural elements conducive to mesogenic behavior. The spiro[4.5]decane system provides a rigid, three-dimensional core, while the benzoate group adds an aromatic ring, a common component in the rigid core of many liquid crystal molecules. By chemically modifying this structure, for instance, by extending it with other aromatic units and adding flexible alkyl or alkoxy chains, it is possible to design novel liquid crystalline materials. These materials could find applications in display technologies and optical sensors.
Exploration in Insecticide and Agrochemical Synthesis
The spiroketal moiety is a recurring structural motif in a number of biologically active compounds used in agriculture, particularly as insecticides. mdpi.com This has led to significant interest in the synthesis of novel spiroketal-containing molecules for agrochemical applications. The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, has been explicitly identified as a useful intermediate for synthesizing insecticides. researchgate.net
The rationale for this application is supported by nature. For example, the avermectins and milbemycins are potent, commercially successful antiparasitic and insecticidal agents that feature complex spiroketal structures. nih.gov The presence of this scaffold is critical to their mode of action. Synthetic programs aimed at discovering new pesticides can use this compound as a starting point to generate novel structures that mimic these natural products or possess entirely new mechanisms of action. nih.govmdpi.commdpi.com
Table 2: Spiroketal-Containing Compounds in Agrochemical Context
| Compound/Class | Type | Relevance to Agrochemicals | Reference |
|---|---|---|---|
| Avermectins/Milbemycins | Natural Product Macrocycles | Potent insecticidal and antiparasitic activity, demonstrating the utility of the spiroketal core. | nih.gov |
| Derivatives of 1,4-Dioxaspiro[4.5]decan-8-one | Synthetic Intermediate | Directly cited as a building block for the synthesis of insecticides. | researchgate.net |
Potential in Advanced Materials Chemistry
Beyond liquid crystals, the unique structural properties of this compound make it an interesting candidate for other areas of materials chemistry. The rigidity and defined stereochemistry of the spiroketal core are desirable features for creating polymers and other materials with predictable and well-defined properties.
One emerging application for related spiro compounds is in the formulation of high-performance lubricants. A study demonstrated that novel 1,4-dioxaspiro compounds derived from oleic acid and cyclohexanone (B45756) (the same ketone component of the [4.5]decane system) are promising candidates for biolubricants. researchgate.net This suggests that the inherent stability and structure of the spiro[4.5]decane system could be beneficial in designing new lubricant additives. Furthermore, the benzoate group can be modified for polymerization, allowing the spiroketal unit to be incorporated into polymer backbones or as a pendant group, potentially imparting unique thermal, mechanical, or optical properties to the resulting material.
Computational and Theoretical Investigations of 1,4 Dioxaspiro 4.5 Decan 8 Yl Benzoate
Molecular Modeling and Conformational Analysis
The structural framework of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate (B1203000) is characterized by a cyclohexane (B81311) ring fused to a 1,4-dioxolane ring in a spiro fashion, with a benzoate group attached to the C8 position of the cyclohexane ring. Molecular modeling and conformational analysis of this compound focus on determining the most stable three-dimensional arrangements of its atoms and the energy barriers between different conformations.
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. msu.eduacs.org For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. In the case of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate, the large benzoate group is expected to preferentially occupy the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. libretexts.org These steric clashes would significantly increase the conformational energy of the axial isomer, making the equatorial conformation the more stable and abundant form at equilibrium.
Computational methods, such as molecular mechanics (using force fields like MMFF94 or AMBER) and quantum mechanics, can be employed to calculate the potential energy surface of the molecule. These calculations allow for the identification of energy minima corresponding to stable conformers and the transition states connecting them. For the equatorial conformer of this compound, different orientations of the benzoate group relative to the cyclohexane ring would also be considered to find the global minimum energy structure.
Table 1: Calculated Relative Energies of Axial and Equatorial Conformers of 8-Substituted 1,4-Dioxaspiro[4.5]decanes (Illustrative Data)
| Conformer | Substituent | Method | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Equatorial | Benzoate | DFT (B3LYP/6-31G) | 0.00 | >99 |
| Axial | Benzoate | DFT (B3LYP/6-31G) | ~2.5-3.5 | <1 |
Note: This data is illustrative and based on the known energetic preferences of bulky substituents on a cyclohexane ring.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of this compound. rsdjournal.org These calculations can determine the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.
Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. For this compound, the HOMO is likely to be localized on the electron-rich benzene (B151609) ring of the benzoate group, while the LUMO is expected to be centered on the carbonyl group and the adjacent atoms. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) maps can visually represent the charge distribution. For this molecule, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and the ether oxygens, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Table 2: Calculated Electronic Properties of Benzoate Esters (Illustrative Data)
| Property | Method | Value |
| HOMO Energy | DFT (B3LYP/6-31G) | -6.5 to -7.5 eV |
| LUMO Energy | DFT (B3LYP/6-31G) | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | DFT (B3LYP/6-31G) | 4.5 to 6.5 eV |
| Dipole Moment | DFT (B3LYP/6-31G) | 2.0 to 3.0 D |
Note: This data is illustrative and based on typical values for aromatic esters.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. nih.gov While no specific reaction mechanism studies for this compound are publicly available, computational methods could be applied to investigate reactions such as its hydrolysis, reduction, or substitution.
For instance, the acid- or base-catalyzed hydrolysis of the benzoate ester could be modeled. Quantum chemical calculations could map out the potential energy surface for the reaction, identifying the transition state for the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon. The calculations would provide the activation energy, which is a key determinant of the reaction rate. The mechanism would likely involve a tetrahedral intermediate, and the calculations could confirm its existence and stability.
Similarly, the reduction of the ester group could be studied computationally. The mechanism of reduction with a hydride reagent like lithium aluminum hydride could be modeled to understand the stereochemical outcome of the reaction.
Computational studies can also shed light on the stability of potential carbocation intermediates that might form upon cleavage of the C-O bond of the ester, which could be relevant in certain acid-catalyzed reactions. The stability of such an intermediate would be influenced by the spiroketal structure.
Spectroscopic Parameter Prediction via Theoretical Methods
Theoretical methods are widely used to predict spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules. researchgate.net
NMR Spectroscopy: Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for this purpose. mdpi.com The predicted chemical shifts would be sensitive to the molecule's conformation. For example, the chemical shift of the proton at C8 would differ significantly between the axial and equatorial conformers. By calculating the spectra for the different stable conformers and performing a Boltzmann-weighted average, a theoretical spectrum that can be compared with experimental data can be generated. github.io
Table 3: Predicted ¹H NMR Chemical Shifts for the C8-Proton (Illustrative Data)
| Conformer | Predicted Chemical Shift (ppm) |
| Equatorial | 4.8 - 5.2 |
| Axial | 4.5 - 4.9 |
Note: This data is illustrative and based on typical shifts for similar structures.
Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. For this compound, the most characteristic IR absorption would be the strong C=O stretching vibration of the ester group, typically appearing in the range of 1715-1730 cm⁻¹. Other predictable vibrations include the C-O stretching of the ester and ether groups, and the C-H stretching and bending of the cyclohexane and aromatic rings. docbrown.info Comparing the calculated and experimental IR spectra can help confirm the presence of specific functional groups and provide evidence for the molecule's structure.
Table 4: Predicted Key IR Vibrational Frequencies (Illustrative Data)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch | Ester | 1720 - 1740 |
| C-O Stretch | Ester & Ether | 1100 - 1300 |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C-H Stretch | Aliphatic | 2850 - 3000 |
Note: This data is illustrative and based on typical IR absorption ranges for the respective functional groups.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Pathways to the Benzoate (B1203000) Compound
The future synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate will likely be guided by the principles of green chemistry, emphasizing efficiency, sustainability, and the use of environmentally benign reagents and conditions. digitellinc.comsophim.com Current synthetic approaches to similar esters often rely on traditional methods that may involve harsh catalysts or generate significant waste. The development of more sustainable pathways is therefore a critical area for future research.
Key areas of focus will likely include:
Catalyst Innovation : A significant thrust in future synthetic efforts will be the development and application of novel catalytic systems. This includes the use of solid acid catalysts, such as zirconium-based catalysts, which offer the advantages of easy separation and recyclability, thereby minimizing waste. mdpi.com Another promising avenue is the exploration of deep eutectic solvents (DES), which can act as both the solvent and the catalyst, providing an efficient and environmentally friendly medium for esterification. dergipark.org.tr
Enzymatic Synthesis : Biocatalysis, utilizing enzymes such as lipases, presents a highly selective and green alternative for ester synthesis. nih.gov Future research could focus on optimizing enzymatic reactions for the esterification of 1,4-dioxaspiro[4.5]decan-8-ol, the precursor alcohol. This approach offers mild reaction conditions and high specificity, reducing the formation of byproducts. nih.gov
Catalyst-Free Methodologies : Innovative, catalyst-free methods are also on the horizon. For instance, esterification via aerosolization, which avoids the need for heat or catalysts, could be explored for the synthesis of this compound. digitellinc.com This method has shown high efficiency for certain carboxylic acids and alcohols and aligns well with the principles of green chemistry. digitellinc.com
| Method | Potential Advantages | Research Focus |
|---|---|---|
| Solid Acid Catalysis | Reusable catalyst, reduced waste, high yield. mdpi.com | Development of novel, highly active, and stable solid acids. |
| Deep Eutectic Solvents (DES) | Dual solvent-catalyst system, biodegradable, low cost. dergipark.org.tr | Optimization of DES composition for maximum conversion and selectivity. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally benign. nih.gov | Screening for suitable enzymes and reaction optimization. |
| Aerosolization | Catalyst-free, energy-efficient, rapid reaction times. digitellinc.com | Feasibility studies for the specific substrates and scalability. |
Elucidation of Undiscovered Reactivity Patterns and Synthetic Utilities
The 1,4-dioxaspiro[4.5]decane moiety is a spiroketal, a functional group known for its role as a protective group in organic synthesis and its presence in numerous natural products. nih.govbenthamdirect.com Future research will likely delve into the nuanced reactivity of this core within the context of the benzoate ester, potentially uncovering novel synthetic applications.
Prospective research areas include:
Ketal Stability and Deprotection : A systematic investigation into the stability of the spiroketal under a wide range of reaction conditions will be crucial. Understanding its tolerance to various reagents will expand its utility as a protecting group. Furthermore, developing highly selective and mild deprotection strategies will be essential for its application in complex molecule synthesis.
Ring-Opening Reactions : Exploring controlled ring-opening reactions of the dioxaspiro[4.5]decane system could lead to the formation of novel difunctionalized cyclohexanone (B45756) derivatives. Catalytic methods for such transformations could provide access to valuable synthetic intermediates.
Neighboring Group Participation : The spatial arrangement of the benzoate group relative to the spiroketal could lead to interesting neighboring group participation effects in various reactions. Investigating such intramolecular interactions could unveil unique reactivity patterns and provide opportunities for stereocontrolled transformations at the cyclohexyl ring.
Expansion of Applications into Emerging Fields of Chemical Science
The unique three-dimensional structure of spiro compounds is increasingly being recognized for its potential in various advanced applications. researchgate.netnumberanalytics.com Future research on this compound is poised to extend beyond traditional chemical synthesis into emerging areas of chemical science.
Potential future applications include:
Medicinal Chemistry : Spirocyclic scaffolds are gaining prominence in drug discovery due to their ability to provide novel three-dimensional arrangements that can lead to enhanced biological activity and improved physicochemical properties. researchgate.netmolport.comrsc.orgtandfonline.com The rigid spiro[4.5]decane core of the title compound could serve as a valuable scaffold for the design of new therapeutic agents targeting a range of diseases. mdpi.comtaylorandfrancis.com
Materials Science : Spiro compounds have found significant applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). acs.org Their rigid and non-planar structure can prevent intermolecular aggregation, leading to improved device performance and stability. acs.org Future research could explore the potential of this compound and its derivatives as components of novel organic electronic materials.
Catalysis : The development of chiral spirocyclic ligands has been a significant area of research in asymmetric catalysis. nih.gov The 1,4-dioxaspiro[4.5]decane framework could be functionalized to create novel ligands for transition metal catalysts, potentially enabling new stereoselective transformations.
| Field | Potential Role of this compound | Key Structural Feature |
|---|---|---|
| Medicinal Chemistry | Core scaffold for novel therapeutic agents. mdpi.commolport.comtaylorandfrancis.com | Rigid 3D structure for specific receptor binding. researchgate.net |
| Materials Science | Component in organic electronic materials like OLEDs. acs.org | Non-planar structure to prevent aggregation. acs.org |
| Asymmetric Catalysis | Precursor to novel chiral ligands. nih.gov | Defined stereochemistry of the spirocyclic core. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
